molecular formula C21H21NO5 B282220 3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B282220
M. Wt: 367.4 g/mol
InChI Key: DWLJRKJQTRSXOP-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a benzoyl group, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the hydroxyl and benzoyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolone Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or potassium permanganate.

    Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and benzoyl groups may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-chlorobenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(2-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO5/c1-12-6-8-14(9-7-12)19(25)17-18(15-4-3-5-16(24)10-15)22(11-13(2)23)21(27)20(17)26/h3-10,13,18,23-25H,11H2,1-2H3/b19-17-

InChI Key

DWLJRKJQTRSXOP-ZPHPHTNESA-N

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)O)O

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)O)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)O)O

Origin of Product

United States

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